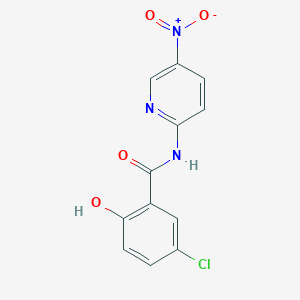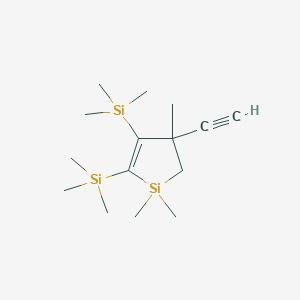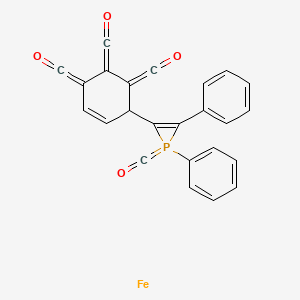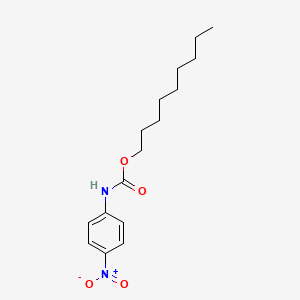
2,3-Diethyl-4-methylpentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-4-methylpentane-1,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a molecular formula of C10H22O2. It is a tertiary alcohol, meaning that the hydroxyl groups are attached to carbon atoms that are connected to three other carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:
Hydrogenation Reduction: Diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2,3-Diethyl-4-methylpentane-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Industry: Utilized as a solvent, coupling agent, and additive in hydraulic fluids, inks, and cement.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpentane: A branched alkane with similar structural features but lacking hydroxyl groups.
2-Methyl-2,4-pentanediol: Another diol with a different branching pattern and hydroxyl group positions.
2,4-Dimethylpentane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
2,3-Diethyl-4-methylpentane-1,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups at distinct positions. This structural arrangement imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92340-75-5 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2,3-diethyl-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3 |
Clé InChI |
BVHIDUIGOJWNJL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)C(CC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
